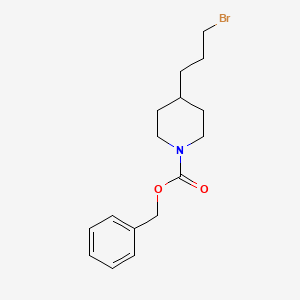
Benzyl 4-(3-bromopropyl)piperidine-1-carboxylate
Vue d'ensemble
Description
“Benzyl 4-(3-bromopropyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H22BrNO2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “Benzyl 4-(3-bromopropyl)piperidine-1-carboxylate” involves a benzyl group, a piperidine ring, and a carboxylate ester . The exact 3D structure is not provided in the searched resources.Physical And Chemical Properties Analysis
“Benzyl 4-(3-bromopropyl)piperidine-1-carboxylate” has a molecular weight of 340.26 . Other physical and chemical properties like melting point, boiling point, and density are not specified in the searched resources .Applications De Recherche Scientifique
Synthesis and Antibacterial Study
Benzyl 4-(3-bromopropyl)piperidine-1-carboxylate derivatives have been synthesized and evaluated for their antibacterial properties. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Antiplatelet Aggregation Activity
Compounds containing the benzyl piperidine-1-carboxylate structure have been investigated for their potential in inhibiting platelet aggregation. Studies have shown that certain carbamoylpyridine and carbamoylpiperidine analogues exhibit significant antiplatelet aggregating properties (Youssef et al., 2011).
Epigenetic Inhibition and Cancer Therapy
Benzyl 4-(3-bromopropyl)piperidine-1-carboxylate derivatives have shown potential in cancer therapy. Compounds like bis-(2-bromobenzylidene) cyclic compounds have been identified as dual p300/CARM1 inhibitors, inducing apoptosis in cancer cells (Fioravanti et al., 2020).
Microbial Reduction and Stereochemistry
Research on the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate has yielded insights into the production of stereochemically significant compounds, which could have implications in pharmaceutical synthesis (Guo et al., 2006).
Asymmetric Synthesis
The compound has been used in studies focusing on asymmetric synthesis, such as the benzylation of methyl 4-oxo-3-piperidinecarboxylate, which is important for the preparation of biologically active compounds (Wang et al., 2018).
Propriétés
IUPAC Name |
benzyl 4-(3-bromopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c17-10-4-7-14-8-11-18(12-9-14)16(19)20-13-15-5-2-1-3-6-15/h1-3,5-6,14H,4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNLZEWDMMDTRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCBr)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(3-bromopropyl)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



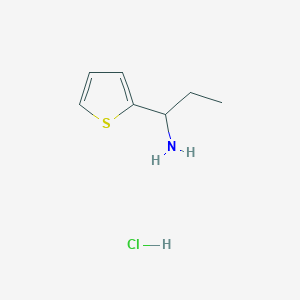
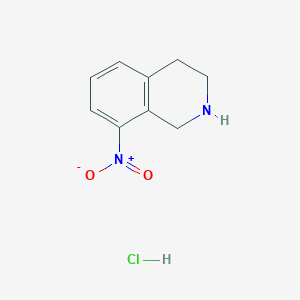

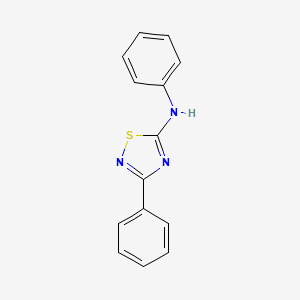
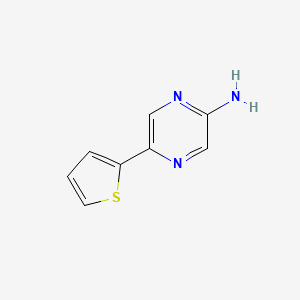
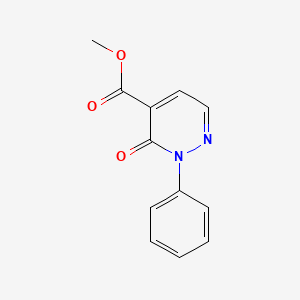

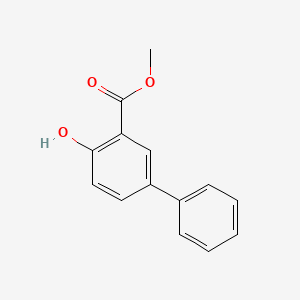
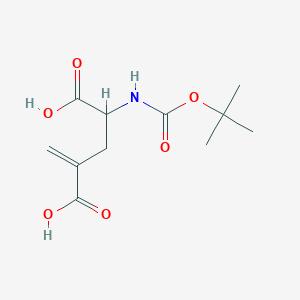
![(E)-N-[2-methyl-2-(phenylsulfanyl)propylidene]hydroxylamine](/img/structure/B3109711.png)
![5-tert-Butylbenzo[b]thiophene](/img/structure/B3109717.png)
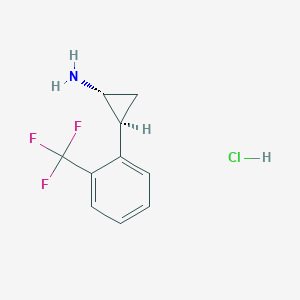
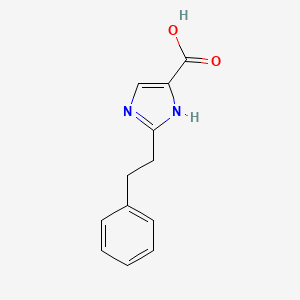
![(3aR,5R,6S,6aR)-5-[(azepan-1-yl)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3109744.png)